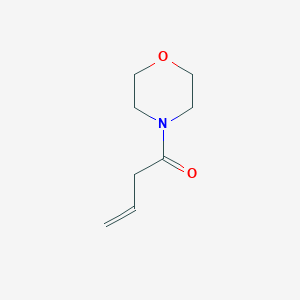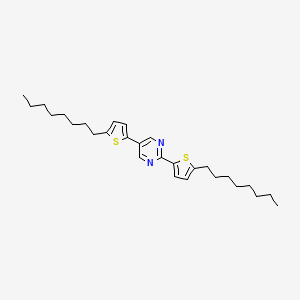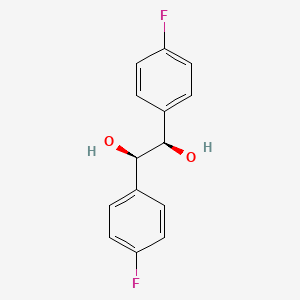
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two fluorophenyl groups attached to a diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol typically involves the reaction of 4-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 4-fluorobenzylmagnesium chloride reacts with an appropriate diol to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol groups to alcohols or other reduced forms.
Substitution: The fluorophenyl groups can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of fluorine atoms with other functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorophenyl groups can interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diol: Similar structure but with chlorine atoms instead of fluorine.
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diol: Similar structure but with bromine atoms instead of fluorine.
(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
CAS No. |
220091-30-5 |
|---|---|
Molecular Formula |
C14H12F2O2 |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H/t13-,14-/m1/s1 |
InChI Key |
DDHFZTKNJGJNLK-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)F)O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
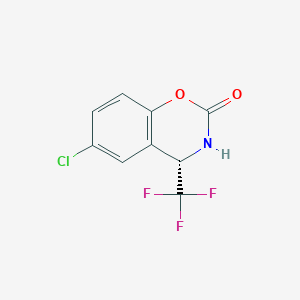
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
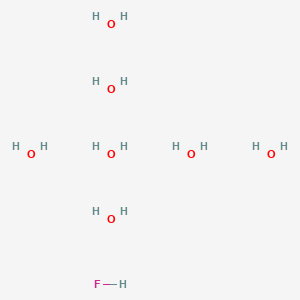
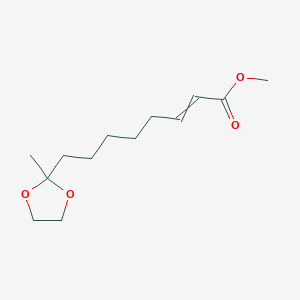
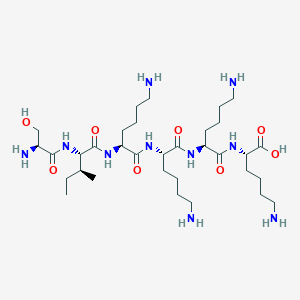
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
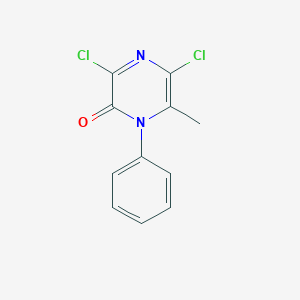

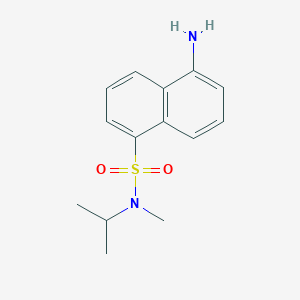
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)
